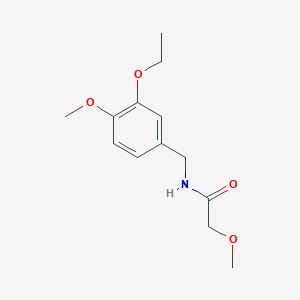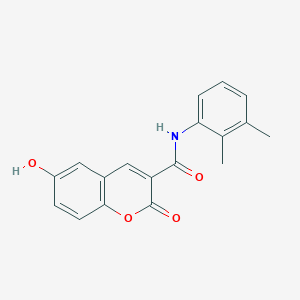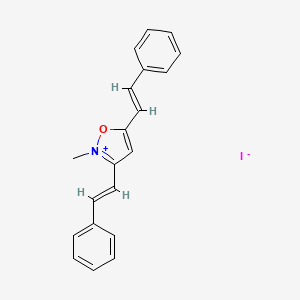
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMA, and it is a derivative of the natural product harmine, which is found in several plant species. EMA has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of EMA is not fully understood, but it is believed to involve several different pathways. EMA has been shown to inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). EMA has also been shown to inhibit the activity of several signaling pathways involved in the development of cancer, including the Akt/mTOR pathway and the NF-κB pathway. In addition, EMA has been shown to inhibit the replication of several viruses, including HIV and hepatitis C.
Biochemical and Physiological Effects:
EMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that EMA inhibits the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). EMA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, EMA has been shown to inhibit the replication of several viruses, including HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EMA in lab experiments is its broad range of biological activities. EMA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful tool for studying a variety of biological processes. In addition, EMA has been shown to be relatively non-toxic, with no significant side effects reported in animal studies. However, one of the limitations of using EMA in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on EMA. One area of research is the development of more efficient synthesis methods for EMA, which could increase its availability for scientific research. Another area of research is the identification of the specific pathways and targets involved in the biological effects of EMA, which could lead to the development of more targeted therapies for inflammatory diseases, cancer, and viral infections. In addition, further studies are needed to assess the safety and efficacy of EMA in humans, which could pave the way for clinical trials and potential therapeutic applications.
Synthesemethoden
EMA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the conversion of harmine to harmaline, which is then reacted with 3-ethoxy-4-methoxybenzaldehyde to form the intermediate product, N-(3-ethoxy-4-methoxybenzyl)-2-methoxyacetophenone. This intermediate is then reacted with methylamine to form the final product, EMA. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
EMA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory properties. EMA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of many inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. EMA has also been shown to have anti-tumor properties, and it has been studied as a potential treatment for several types of cancer, including breast cancer, lung cancer, and leukemia. In addition, EMA has been shown to have anti-viral properties, and it has been studied as a potential treatment for viral infections, including HIV and hepatitis C.
Eigenschaften
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-12-7-10(5-6-11(12)17-3)8-14-13(15)9-16-2/h5-7H,4,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYJMZVKMOQMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5499123.png)
![1,2,3,4-tetrafluoro-8,9,10,11-tetrahydrocyclohepta[4,5]imidazo[1,2-b][1,2]benzoxazin-13(7H)-one](/img/structure/B5499125.png)
![3-acetyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5499129.png)
![4-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B5499138.png)

![8-[2-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5499155.png)

![ethyl 4-({4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5499165.png)
![(4aS*,8aR*)-6-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5499180.png)
![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5499197.png)
![2-[1-methyl-4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-yl]ethanol](/img/structure/B5499198.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N,5,7-trimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5499209.png)

![methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate](/img/structure/B5499232.png)